molecular formula C14H15N3O2S B2943957 6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170958-11-8

6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2943957
CAS RN: 1170958-11-8
M. Wt: 289.35
InChI Key: HDKMDIGCCZMBOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compound X involves a green approach. It is obtained by treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours . This method ensures environmental friendliness and efficiency.


Chemical Reactions Analysis

Compound X has been evaluated for its inhibitory activity against PARP-1 (poly (ADP-ribose) polymerases-1), which plays a crucial role in DNA repair damage. PARP-1 inhibitors are used in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death. The synthesized compounds showed promising activity, with some emerging as potent PARP-1 inhibitors and exhibiting high cytotoxicity against cancer cell lines .


Physical And Chemical Properties Analysis

  • Pharmacokinetics : Most synthesized compounds were predicted to have good pharmacokinetic properties in theoretical kinetic studies .

properties

IUPAC Name

1-methyl-6-prop-2-enyl-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-6-17-8-9-11(13(17)18)12(10-5-4-7-20-10)15-14(19)16(9)2/h3-5,7,12H,1,6,8H2,2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMDIGCCZMBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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